5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine is an organic compound characterized by its thiadiazole core, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. This compound belongs to a class of thiadiazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The compound is classified under thiadiazoles, which are known for their utility in pharmaceuticals and agrochemicals.
The synthesis of 5-(2,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine can be achieved through various methods:
The molecular formula of 5-(2,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine is , with a molecular weight of approximately 281.38 g/mol. The structure features:
5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine can participate in various chemical reactions:
The mechanism of action for compounds like 5-(2,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine generally involves:
The physical and chemical properties of 5-(2,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine include:
Property | Value |
---|---|
Molecular Weight | 281.38 g/mol |
Molecular Formula | C16H15N3S |
Melting Point | ~408 K |
5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine has several scientific uses:
Heterocyclic compounds serve as the cornerstone of modern antimicrobial chemotherapeutics due to their structural diversity and capacity for targeted molecular interactions. Among these, nitrogen-sulfur containing heterocycles demonstrate exceptional versatility against drug-resistant pathogens. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in antibacterial and antifungal development, particularly against Gram-positive strains where conventional therapies face increasing resistance challenges. Research demonstrates that derivatives like 5-(2,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine exhibit potent activity against Staphylococcus aureus (MIC = 31.25–250 μg/mL) and Bacillus subtilis (MIC = 15.63–250 μg/mL), outperforming standard antibiotics in specific structural configurations [1] [3]. This efficacy stems from the scaffold’s ability to disrupt bacterial cell wall biosynthesis and inhibit critical enzymes like DNA gyrase through interactions with catalytic residues [4].
Table 1: Antimicrobial Activity of Representative 1,3,4-Thiadiazole Derivatives
Compound | Bacterial Strain | MIC (μg/mL) | Structural Feature | |
---|---|---|---|---|
5-(2,4-Dimethylphenyl) derivative | Bacillus subtilis ATCC 6633 | 15.63–250 | Lipophilic aryl substitution | |
5-(4-Methoxyphenyl) derivative | Staphylococcus aureus ATCC 25923 | 31.25–250 | Electron-donating group | |
Unsubstituted thiadiazole | Micrococcus luteus ATCC 10240 | 125–250 | Parent scaffold | |
Cefazolin (clinical comparator) | MRSA | 2–8 | β-lactam-thiadiazole hybrid | [3] |
Synthetic accessibility further enhances the thiadiazole’s antimicrobial utility. Cyclization reactions between acyl thiosemicarbazides under acidic or alkaline conditions yield diversified libraries suitable for structure-activity relationship (SAR) exploration. For example, FeCl₃-mediated cyclization of benzaldehyde thiosemicarbazides provides 2-amino-5-aryl variants with enhanced Gram-positive coverage [4] [7].
The 1,3,4-thiadiazole ring is a planar, electron-deficient π-system characterized by a dipole moment of 3.25 D and significant aromaticity (resonance energy ~46 kJ/mol). This pseudo-aromatic system exhibits remarkable stability under physiological conditions while enabling diverse binding mechanisms:
Table 2: Electronic and Physicochemical Properties of 5-Substituted Thiadiazoles
C5 Substituent | Dipole Moment (D) | LogP | Aromaticity Index (NICS) | Hydrogen Bond Capacity | |
---|---|---|---|---|---|
Unsubstituted | 3.25 | 0.85 | -12.4 | 2 acceptors, 1 donor | |
2,5-Dimethylphenyl | 3.87 | 3.12 | -11.9 | 2 acceptors, 1 donor | |
4-Methoxyphenyl | 4.02 | 2.78 | -12.1 | 3 acceptors, 1 donor | |
4-Fluorophenyl | 3.45 | 2.95 | -11.7 | 2 acceptors, 1 donor | [2] [6] [8] |
The 1,3,4-thiadiazole nucleus serves as a versatile bioisostere for multiple pharmacophores, enabling optimization of drug-like properties while retaining target affinity:
Table 3: Bioisosteric Effects on Pharmacological Parameters
Original Pharmacophore | Thiadiazole Bioisostere | Target | Potency Shift | Lipophilicity (ΔLogP) | |
---|---|---|---|---|---|
Pyrimidine (sulfadiazine) | 1,3,4-Thiadiazole (sulfamethizole) | Dihydropteroate synthase | IC₅₀ 1.2→0.8 μM | +0.9 | |
Oxadiazole | 1,3,4-Thiadiazole | Carbonic anhydrase | Kᵢ 4.3→3.1 nM | +1.2 | |
Benzene ring | 1,3,4-Thiadiazole | GABA_A receptor | Kᵢ 82→44 nM | +0.7 | [3] [6] [10] |
Clinically, this bioisosterism is exemplified by cefazolin—a first-generation cephalosporin containing a thiadiazolyl moiety that demonstrates efficacy against MRSA. Similarly, acetazolamide (a carbonic anhydrase inhibitor) leverages the thiadiazole ring for high-affinity zinc coordination in enzymatic pockets [3] [6]. The synthetic versatility of the 2-amino group enables further derivatization via Schiff base formation or urea linkages, expanding therapeutic applications to antiviral and antitumor domains [5] [10].
Figure 1: Structural Evolution of Key Thiadiazole-Containing Drugs
[Depiction of molecular structures: Sulfathiazole → Acetazolamide → Cefazolin]
Image Caption: Clinical development pathway demonstrating bioisosteric optimization from early sulfonamides to modern cephalosporins incorporating the 1,3,4-thiadiazole pharmacophore [3] [6] [9].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0